Cholest-5-en-3beta-yl p-nitrobenzoate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Cholest-5-en-3beta-yl p-nitrobenzoate involves complex chemical reactions and detailed structural analysis. For example, the synthesis of 3beta-bromobenzoyloxy-14alpha, 15alpha-epoxy-5alpha-cholest-7-ene provides insights into the methodologies that might be applied to related compounds. This process involves single crystal structural analysis to determine the molecule's configuration, particularly the location and configuration of the epoxide moiety (Conner et al., 1977).
Molecular Structure Analysis
The molecular structure of cholesteric esters, including those similar to Cholest-5-en-3beta-yl p-nitrobenzoate, has been extensively studied. For instance, the cholesteric ester of p-nitrobenzoic acid was characterized by single-crystal X-ray diffraction, revealing its crystalline structure and providing a foundation for understanding the molecular structure of Cholest-5-en-3beta-yl p-nitrobenzoate (Antsyshkina et al., 2017).
Chemical Reactions and Properties
Research on the epoxidation of 3-substituted cholest-5-enes into various epoxides using peroxyacid-solvent combinations provides insights into the chemical reactions Cholest-5-en-3beta-yl p-nitrobenzoate might undergo. These studies show the ratios of isomers produced and the rate constants for these reactions, offering a glimpse into the chemical behavior of similar compounds (Bingham et al., 1970).
Physical Properties Analysis
The physical properties of cholesteric esters and related compounds, such as thermal stability and mesomorphic properties, have been studied using techniques like differential scanning calorimetry and polarizing thermomicroscopy. These studies help understand the physical behavior of Cholest-5-en-3beta-yl p-nitrobenzoate under different conditions (Qin et al., 2004).
Chemical Properties Analysis
Investigations into the chemical properties of related compounds, including their synthesis and mesomorphic properties, provide a basis for understanding the chemical properties of Cholest-5-en-3beta-yl p-nitrobenzoate. Studies on compounds like cholesteryl p-2,2,3,3,4,4,5,5-octafluoropentoxybenzoate offer insights into the phase transition behavior and other chemical properties relevant to Cholest-5-en-3beta-yl p-nitrobenzoate (Wang et al., 2001).
properties
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H49NO4/c1-22(2)7-6-8-23(3)29-15-16-30-28-14-11-25-21-27(17-19-33(25,4)31(28)18-20-34(29,30)5)39-32(36)24-9-12-26(13-10-24)35(37)38/h9-13,22-23,27-31H,6-8,14-21H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSXGHLTXBACQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H49NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70946643 | |
Record name | Cholest-5-en-3-yl 4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70946643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cholest-5-en-3beta-yl p-nitrobenzoate | |
CAS RN |
23838-12-2 | |
Record name | Cholesteryl 4-fluorobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023838122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholest-5-en-3-ol (3.beta.)-, 3-(4-nitrobenzoate) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cholest-5-en-3-yl 4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70946643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cholest-5-en-3β-yl p-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.714 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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